molecular formula C10H11N3O B1481638 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde CAS No. 2098139-84-3

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde

Cat. No.: B1481638
CAS No.: 2098139-84-3
M. Wt: 189.21 g/mol
InChI Key: ITXRAHMLMGUHEU-UHFFFAOYSA-N
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Description

The compound “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an imidazole ring, which is also a five-membered ring but with two non-adjacent nitrogen atoms. The molecule also has a cyclopropylmethyl group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and imidazole rings, along with the cyclopropylmethyl group. The presence of these functional groups would likely influence the compound’s reactivity and properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole and imidazole rings could potentially allow for hydrogen bonding, which could influence the compound’s solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Properties

Research on derivatives of the imidazo[1,2-b]pyrazole framework, including "1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde," focuses on the synthesis of various heterocyclic compounds through cyclocondensation reactions. These compounds are synthesized to explore their chemical properties and potential biological activities. For instance, studies have demonstrated the synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and the annulation of imidazole and pyrimidine rings to these frameworks, highlighting the versatility and reactivity of imidazo[1,2-b]pyrazole derivatives in forming complex heterocyclic structures (Yakovenko et al., 2020).

Biological Activities

The exploration of the biological activities of imidazo[1,2-b]pyrazole derivatives has led to the discovery of compounds with antimicrobial, antituberculosis, and antioxidant properties. For example, a study on the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives revealed that some compounds exhibited excellent antimicrobial activity compared with first-line drugs, and in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, showcasing the therapeutic potential of these molecules (Sangani et al., 2016).

Synthesis Techniques and Efficiency

Research also focuses on developing efficient synthesis techniques for imidazo[1,2-b]pyrazole derivatives. A notable method involves an eco-friendly, ultrasound-assisted synthesis approach that enhances the reaction rates and yields of the desired products, demonstrating the application of green chemistry principles in the synthesis of these compounds (Prasath et al., 2015).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the presence of the pyrazole and imidazole rings, it could potentially be of interest in the development of pharmaceuticals or agrochemicals .

Properties

IUPAC Name

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c14-7-9-5-10-12(6-8-1-2-8)3-4-13(10)11-9/h3-5,7-8H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXRAHMLMGUHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=CC(=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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